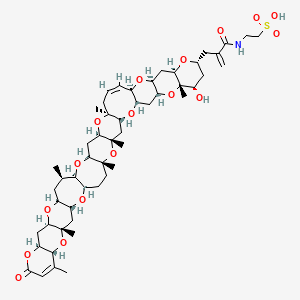

Brevetoxin B1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Brevetoxin B1 is a ciguatoxin.

Applications De Recherche Scientifique

1. Identification and Characterization in Shellfish

- Brevetoxin B1 (BTX-B1) was isolated from shellfish during a neurotoxic shellfish poisoning outbreak in New Zealand. This discovery has led to developments in monitoring shellfish neurotoxicity for public health safety (Ishida et al., 2004).

- The isolation of BTX-B1 and its quantification in shellfish through liquid chromatography-tandem mass spectrometry is a critical step in food safety and environmental monitoring (Nozawa et al., 2003).

2. Therapeutic Potential in Neurology

- Brevetoxins, including BTX-B1, have been shown to activate voltage-gated sodium channels in cell membranes. At lower doses, they may promote neuroregeneration, suggesting potential therapeutic applications in stroke recovery (McCall et al., 2022).

- The application of brevetoxin derivative compounds, including those related to BTX-B1, for stimulating neuronal growth, offers promising avenues for treating neurodegenerative diseases and neurological disorders (Taupin, 2009).

3. Development of Detection and Analysis Methods

- Development of electrochemical biosensors and immunoassay methods using aptamers and monoclonal antibodies specific to BTX-B1 enhances the ability to detect this toxin in environmental samples and food products, contributing significantly to public health safety (Eissa et al., 2015); (Ling et al., 2018).

4. Investigation of Toxicological Mechanisms

- Research on brevetoxin B1's interaction with DNA and its potential cytotoxic effects provides valuable insights into its mechanisms of toxicity, which is crucial for understanding environmental and human health impacts (Radwan & Ramsdell, 2008).

5. Synthesis and Chemical Analysis

- The total synthesis of brevetoxin B, closely related to BTX-B1, and the development of analytical methods using cholesterol-based stationary phases for brevetoxins analysis contribute to the deeper understanding of these compounds' structure and function (Matsuo et al., 2004); (Pesek et al., 2022).

Scientific Research Applications of Brevetoxin B1

Neurotoxin Detection and Monitoring

Brevetoxin B1, a neurotoxin, has been notably isolated from shellfish during outbreaks of neurotoxic shellfish poisoning. Its presence along with other brevetoxin analogs in shellfish, such as the New Zealand cockle, has underscored its significance in monitoring shellfish neurotoxicity. Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been crucial for its isolation and quantitative determination, highlighting its pivotal role in environmental monitoring and public health safety (Ishida et al., 2004); (Nozawa et al., 2003).

Toxicity Assessment and Synthesis

Studies have delved into the toxicity of brevetoxin B1 and its derivatives, assessing their acute toxicities and working on their semisynthesis. This research is vital for understanding the toxicological profiles of these substances, paving the way for biochemical studies, and producing analytical standards for toxin detection and monitoring. The insights gained are essential for marine life conservation and ensuring seafood safety (Selwood et al., 2008).

Biomarker Development

Research on brevetoxins in clams exposed to Karenia brevis blooms has led to the identification of brevetoxin metabolites as major contributors to the composite brevetoxin response. This finding has been crucial for developing biomarkers of brevetoxin exposure, significantly contributing to food safety and public health by facilitating rapid screening and confirmatory determination of brevetoxins in shellfish (Abraham et al., 2015).

Cytotoxicity and Genotoxicity Studies

Investigations into the cytotoxic and genotoxic effects of various brevetoxins, including brevetoxin B1, on cell lines like Jurkat E6-1 cells, have been instrumental in understanding their biological impacts. These studies, assessing effects like DNA damage and apoptosis, provide critical insights into the potential health risks associated with brevetoxin exposure and contribute to the development of safety guidelines and therapeutic interventions (Murrell & Gibson, 2009).

Biosensor Development

Advancements in biosensor technology have seen the development of an electrochemical biosensor platform for brevetoxin detection, utilizing aptamers as specific receptors. This breakthrough provides a promising alternative to conventional analysis methods, offering a rapid, economical, and reliable approach for routine detection of brevetoxins in food samples, thereby enhancing food safety (Eissa et al., 2015).

Propriétés

Nom du produit |

Brevetoxin B1 |

|---|---|

Formule moléculaire |

C52H75NO17S |

Poids moléculaire |

1018.2 g/mol |

Nom IUPAC |

2-[2-[[(1R,3S,5R,7S,9R,11S,12S,14R,16R,18S,20R,21Z,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enoylamino]ethanesulfonic acid |

InChI |

InChI=1S/C52H75NO17S/c1-26-17-32-37(24-50(6)39(63-32)22-36-46(69-50)27(2)18-44(55)65-36)62-31-11-13-49(5)40(66-45(26)31)23-41-51(7,70-49)25-43-48(4,68-41)12-9-10-30-33(64-43)20-35-34(61-30)21-42-52(8,67-35)38(54)19-29(60-42)16-28(3)47(56)53-14-15-71(57,58)59/h9-10,18,26,29-43,45-46,54H,3,11-17,19-25H2,1-2,4-8H3,(H,53,56)(H,57,58,59)/b10-9-/t26-,29-,30-,31+,32+,33+,34+,35-,36+,37-,38+,39-,40+,41-,42-,43-,45-,46-,48+,49-,50+,51+,52+/m1/s1 |

Clé InChI |

LUNOZQKEODBLAF-BTMAFXPRSA-N |

SMILES isomérique |

C[C@@H]1C[C@H]2[C@@H](C[C@]3([C@H](O2)C[C@H]4[C@H](O3)C(=CC(=O)O4)C)C)O[C@@H]5[C@@H]1O[C@H]6C[C@@H]7[C@](C[C@@H]8[C@@](O7)(C/C=C\[C@@H]9[C@@H](O8)C[C@@H]1[C@@H](O9)C[C@@H]2[C@@](O1)([C@H](C[C@H](O2)CC(=C)C(=O)NCCS(=O)(=O)O)O)C)C)(O[C@@]6(CC5)C)C |

SMILES canonique |

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C(=O)NCCS(=O)(=O)O)O)C)C)(OC6(CC5)C)C |

Origine du produit |

United States |

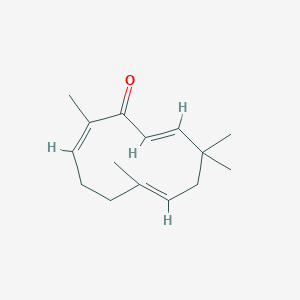

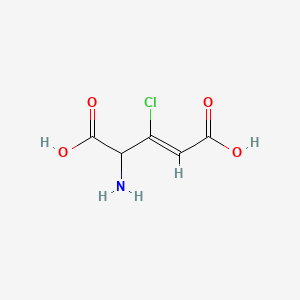

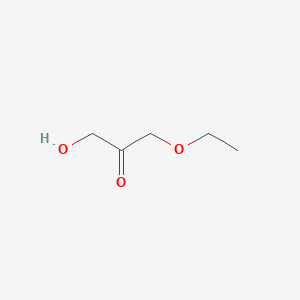

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

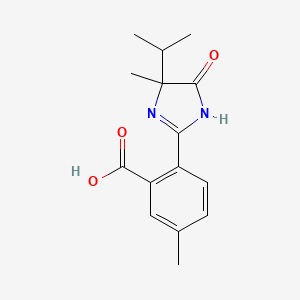

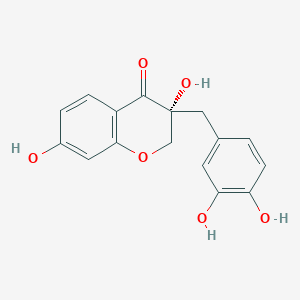

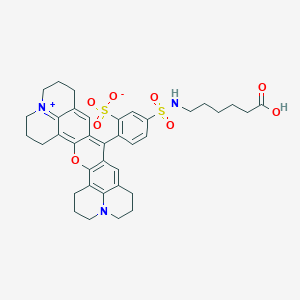

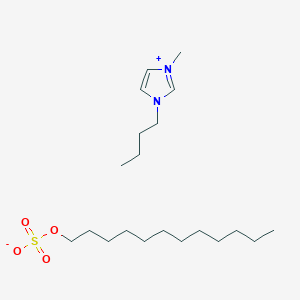

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butyl 2-[2-[2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoate](/img/structure/B1251854.png)

![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol](/img/structure/B1251855.png)

![3-(5-oxo-2-pyrrolidinyl)-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B1251857.png)

![[(1S,4R,5S,6S,7S,8R,9S,13R,14R,16S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1251872.png)